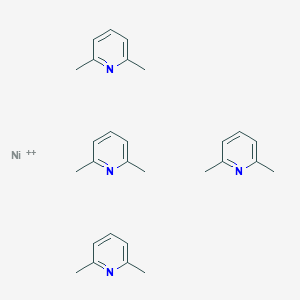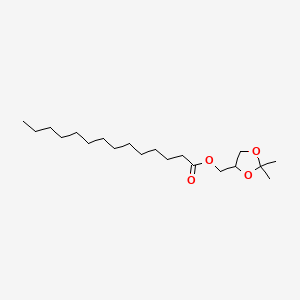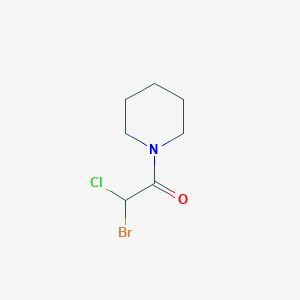
Piperidine, 1-(bromochloroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(bromochloroacetyl)- is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used in organic synthesis and pharmaceuticals
Vorbereitungsmethoden
The synthesis of Piperidine, 1-(bromochloroacetyl)- typically involves the reaction of piperidine with bromochloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Bromochloroacetyl Chloride: : Piperidine reacts with bromochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. [ \text{C₅H₁₁N} + \text{BrClCOCl} \rightarrow \text{C₅H₁₀NCOCH₂BrCl} ]
-
Industrial Production: : On an industrial scale, the production of Piperidine, 1-(bromochloroacetyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Piperidine, 1-(bromochloroacetyl)- undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the halogen atoms, leading to the formation of substituted derivatives. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{Nu}^- \rightarrow \text{C₅H₁₀NCOCH₂Nu} + \text{Br}^- + \text{Cl}^- ]
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with agents like potassium permanganate can lead to the formation of carboxylic acids, while reduction with hydrogen gas in the presence of a catalyst can yield amines .
-
Hydrolysis: : In the presence of water or aqueous bases, Piperidine, 1-(bromochloroacetyl)- can hydrolyze to form piperidine and bromochloroacetic acid. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{H₂O} \rightarrow \text{C₅H₁₁N} + \text{BrClCOOH} ]
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(bromochloroacetyl)- has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
-
Biology: : The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and modifying biological molecules .
-
Medicine: : Research into the pharmacological properties of Piperidine, 1-(bromochloroacetyl)- has shown potential in developing new therapeutic agents. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities .
-
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of Piperidine, 1-(bromochloroacetyl)- involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromochloroacetyl group, which is highly electrophilic. The compound can interact with amino acids in proteins, leading to the modification of enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-(bromochloroacetyl)- can be compared with other similar compounds, such as:
-
Piperidine: : The parent compound, piperidine, is less reactive and lacks the electrophilic bromochloroacetyl group. It is primarily used as a solvent and a precursor in organic synthesis .
-
Piperidine, 1-(chloroacetyl)-: : This compound is similar but lacks the bromine atom. It is less reactive than Piperidine, 1-(bromochloroacetyl)- and is used in different synthetic applications .
-
Piperidine, 1-(bromoacetyl)-: : This compound contains a bromine atom but lacks the chlorine atom. It has different reactivity and is used in various chemical transformations .
The unique combination of bromine and chlorine atoms in Piperidine, 1-(bromochloroacetyl)- makes it particularly versatile and reactive, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
52988-55-3 |
|---|---|
Molekularformel |
C7H11BrClNO |
Molekulargewicht |
240.52 g/mol |
IUPAC-Name |
2-bromo-2-chloro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11BrClNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI-Schlüssel |
KAZUPMKZOVNGIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)

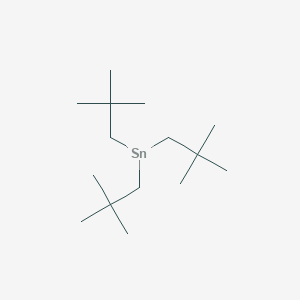
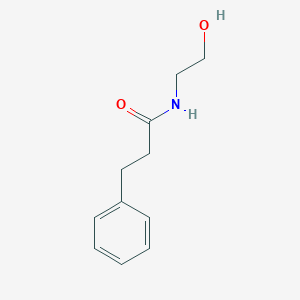

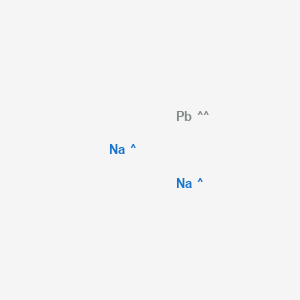
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

